molecular formula C16H19N3O2S B2652411 4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine CAS No. 339278-75-0

4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine

Cat. No.: B2652411
CAS No.: 339278-75-0
M. Wt: 317.41
InChI Key: YVUDUIARHVBSIP-UHFFFAOYSA-N
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Description

4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine is a complex organic compound featuring a morpholine ring attached to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4-pyrimidinecarboxaldehyde with phenylsulfinylmethylamine, followed by cyclization with morpholine under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine.

    Reduction: 4-{2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine
  • 4-{2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine

Uniqueness

4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfanyl analogs. This structural feature enhances its potential as a versatile compound in various research applications .

Properties

IUPAC Name

4-[6-(benzenesulfinylmethyl)-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-13-17-14(12-22(20)15-5-3-2-4-6-15)11-16(18-13)19-7-9-21-10-8-19/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUDUIARHVBSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)CS(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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